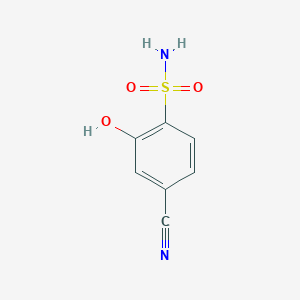

4-Cyano-2-hydroxybenzenesulfonamide

Description

4-Cyano-2-hydroxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH₂) at position 1, a hydroxyl (-OH) group at position 2, and a cyano (-CN) substituent at position 2. Its reactivity and physicochemical properties are influenced by the electron-withdrawing cyano group and the hydrogen-bonding hydroxyl group, which may modulate solubility, acidity, and binding interactions compared to related derivatives .

Properties

Molecular Formula |

C7H6N2O3S |

|---|---|

Molecular Weight |

198.20 g/mol |

IUPAC Name |

4-cyano-2-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C7H6N2O3S/c8-4-5-1-2-7(6(10)3-5)13(9,11)12/h1-3,10H,(H2,9,11,12) |

InChI Key |

RHSIWFZRYAFJDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)S(=O)(=O)N |

Origin of Product |

United States |

Biological Activity

4-Cyano-2-hydroxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, highlighting its role in drug discovery and therapeutic development.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanophenol with sulfonyl chloride under basic conditions. The resulting compound can be purified through recrystallization or chromatography techniques. Variations in the synthetic route can lead to different derivatives, which may exhibit enhanced biological properties.

Anticancer Activity

This compound has shown promising anticancer activity in various studies. For instance, it has been tested against several cancer cell lines, including HeLa and MCF-7, demonstrating significant cytotoxic effects. The IC50 values for these cell lines are critical indicators of the compound's potency.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 558.5 |

| MCF-7 | 775.6 |

These values suggest that the compound possesses moderate to high cytotoxicity against these cancer cells, making it a candidate for further development as an anticancer agent .

Inhibition of Carbonic Anhydrase

Research indicates that compounds containing sulfonamide groups, including this compound, act as effective inhibitors of carbonic anhydrase (CA). This enzyme plays a crucial role in physiological processes such as respiration and pH regulation. The inhibition mechanism involves binding to the zinc ion in the enzyme's active site, which is essential for its catalytic activity .

Case Studies

In a study evaluating various sulfonamide derivatives, this compound was found to exhibit significant inhibitory activity against both human and bacterial carbonic anhydrases. The study reported that modifications to the sulfonamide moiety could enhance selectivity and potency against specific CA isoforms .

Another investigation into the compound's antiproliferative effects revealed that it could reduce cell viability in cancer cell lines significantly. The study utilized a high-throughput screening method to identify effective concentrations and mechanisms of action .

Computational Studies

Computational modeling has been employed to predict the reactivity and binding affinities of this compound with target proteins. Molecular docking studies suggest that the compound can effectively interact with various biological targets, supporting its potential as a multi-target therapeutic agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- In contrast, chloro substituents (e.g., Compound 11) increase lipophilicity, which may enhance membrane permeability but reduce solubility. The hydroxyl group in the target compound introduces hydrogen-bonding capability, differing from the thioether and imidazole moieties in Compounds 11–14, which may confer redox activity or metal coordination properties .

- Synthetic Complexity: Compounds 11–14 require multi-step synthesis with specialized catalysts (e.g., PTSA) and prolonged reaction times (up to 15 hours) .

Physicochemical and Functional Comparisons

Solubility and Stability :

- The hydroxyl and cyano groups in 4-cyano-2-hydroxybenzenesulfonamide may improve aqueous solubility compared to chlorinated analogs (e.g., Compound 11), which are more lipophilic.

- The tosylate derivative in exhibits crystallinity and herbicidal activity, suggesting that sulfonate esters (unlike sulfonamides) may prioritize stability and formulation compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.